Cas no 1208163-64-7 (25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside)
![25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside structure](https://it.kuujia.com/scimg/cas/1208163-64-7x500.png)
1208163-64-7 structure
Nome del prodotto:25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside
25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- 25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside
- 3',25-O-diacetylcimigenol-3-O-beta-D-xylopyranoside
- CHEMBL3337553
- beta-D-Xylopyranoside, (3beta,15alpha,16alpha,23R,24S)-25-(acetyloxy)-16,23:16,24-diepoxy-15-hydroxy-9,19-cyclolanostan-3-yl, 3-acetate
- DTXSID601104718
- 1208163-64-7
- I(2)-D-Xylopyranoside, (3I(2),15I+/-,16I+/-,23R,24S)-25-(acetyloxy)-16,23:16,24-diepoxy-15-hydroxy-9,19-cyclolanostan-3-yl, 3-acetate
- ((2S,3R,4S,5R)-2-(((1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-acetyloxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo(19.2.1.01,18.03,17.04,14.07,12.012,14)tetracosan-9-yl)oxy)-3,5-dihydroxyoxan-4-yl) acetate
- [(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-acetyloxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]-3,5-dihydroxyoxan-4-yl] acetate
-
- Inchi: InChI=1S/C39H60O11/c1-19-16-23-30(34(6,7)48-21(3)41)50-39(49-23)29(19)35(8)14-15-38-18-37(38)13-12-26(47-31-27(43)28(46-20(2)40)22(42)17-45-31)33(4,5)24(37)10-11-25(38)36(35,9)32(39)44/h19,22-32,42-44H,10-18H2,1-9H3/t19-,22-,23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,35-,36-,37-,38+,39+/m1/s1
- Chiave InChI: RQEFTCPCSKWKPF-SQLYFSCNSA-N
- Sorrisi: CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)OC(=O)C)O)C)O2)C(C)(C)OC(=O)C
Proprietà calcolate
- Massa esatta: 704.41356273g/mol
- Massa monoisotopica: 704.41356273g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 50
- Conta legami ruotabili: 7
- Complessità: 1430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 17
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 150Ų
25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1208163-64-7 (25-O-acetylcimigenol-3-O-[3'-O-acetyl]-beta-D-xylopyranoside) Prodotti correlati
- 72600-67-0(2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine)
- 2402836-97-7(Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate)
- 1052543-53-9(3-(2-Amino-benzothiazol-6-yl)-propionic acid hydrobromide)
- 1804008-29-4(3-(Fluoromethyl)-6-methoxy-2-methyl-4-(trifluoromethoxy)pyridine)
- 1159695-73-4(1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one)
- 1361479-09-5(4'-Chloro-3'-(chloromethyl)-2,3,4,5,6-pentachlorobiphenyl)
- 859669-19-5(8-(diethylamino)methyl-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one)
- 2110851-15-3(4-ethyl-1-methyl-3-(3-methylcyclobutyl)-1H-pyrazol-5-amine)
- 2411271-25-3(Methyl 3-(2-aminopropoxy)benzoate hydrochloride)
- 10264-23-0(N-Cyclohexyl-3-phenylpropanamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
